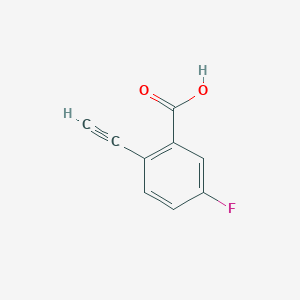

2-Ethynyl-5-fluorobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Ethynyl-5-fluorobenzoic acid is a chemical compound with the molecular weight of 164.14 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 2-fluorobenzoic acids, which includes this compound, can be achieved by nucleophilic fluorination of readily available 1-arylbenziodoxolones . The role of solvent and substituents in compounds on the yields of 2-fluorobenzoic acids has been investigated, and it was found that the 5-nitro-substituted benziodoxole is the most efficient precursor .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C9H5FO2/c1-2-6-3-4-7 (10)5-8 (6)9 (11)12/h1,3-5H, (H,11,12) .Chemical Reactions Analysis

Fluorinated benzoic acids, including this compound, have received increasing attention as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 164.14 .Wissenschaftliche Forschungsanwendungen

Radioligand Development for Brain Imaging

2-Ethynyl-5-fluorobenzoic acid derivatives have been utilized in the development of radioligands for imaging brain receptors. A study by Siméon et al. (2012) synthesized [11C]SP203, a compound derived from this compound, for imaging metabotropic glutamate 5 receptors (mGluR5) in the brain using positron emission tomography (PET). This radioligand showed potential in providing a substantial mGluR5-specific signal in the monkey brain, which could be valuable in studying human brain receptors as well (Siméon et al., 2012).

Biodegradation Research

Research into the biodegradation of fluorinated compounds includes studies on this compound derivatives. Boersma et al. (2004) investigated the degradation of 3-fluorobenzoate, a related compound, by a bacterium capable of using it as a sole carbon source. This study contributes to understanding the environmental impact and degradation pathways of fluorinated aromatic compounds (Boersma et al., 2004).

Metal-Organic Frameworks (MOFs) Development

This compound derivatives are also significant in the synthesis of Metal-Organic Frameworks (MOFs). A study by Vizuet et al. (2021) highlighted the use of 2-fluorobenzoic acid, a related compound, in creating rare-earth MOFs. These frameworks have potential applications in gas storage, catalysis, and sensing technologies (Vizuet et al., 2021).

Fluorinated Compound Synthesis

The synthesis of various fluorinated compounds, including those derived from this compound, is a key area of research. Jian-zhong (2010) described an optimized synthesis method for methyl 2-amino-5-fluorobenzoate, showcasing the diverse synthetic applications of fluorinated benzoic acids in organic chemistry (Yin Jian-zhong, 2010).

Anaerobic Transformation Studies

Genthner et al. (1989) used isomeric fluorophenols, closely related to this compound, to study the transformation of phenol to benzoate by anaerobic microorganisms. This research contributes to the understanding of microbial degradation pathways of fluorinated organic compounds (Genthner et al., 1989).

Wirkmechanismus

Zukünftige Richtungen

The role of solvent and substituents in compounds on the yields of 2-fluorobenzoic acids has been investigated, and it was found that the 5-nitro-substituted benziodoxole is the most efficient precursor . This suggests that future research could focus on exploring other efficient precursors for the synthesis of 2-fluorobenzoic acids.

Relevant Papers The relevant papers for 2-Ethynyl-5-fluorobenzoic acid include studies on the synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones , and the use of fluorinated benzoic acids as conservative tracers in petrochemical exploration and geochemical investigations .

Eigenschaften

IUPAC Name |

2-ethynyl-5-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2/c1-2-6-3-4-7(10)5-8(6)9(11)12/h1,3-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIWXLVXPIGTRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2,2,2-trifluoroacetamide](/img/structure/B2595814.png)

![3-(3,5-Dimethoxyphenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2595816.png)

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2595818.png)

![2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid](/img/structure/B2595824.png)

![5-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B2595828.png)

![N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2595829.png)

![4-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2595830.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2595834.png)